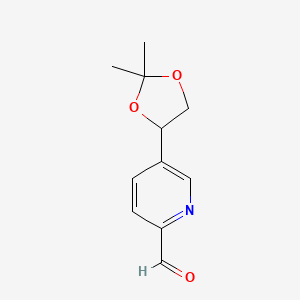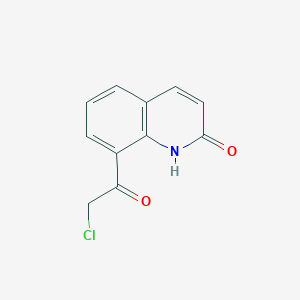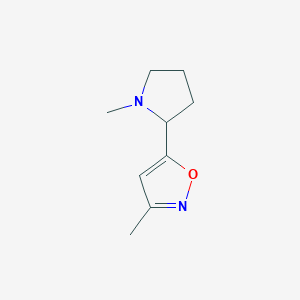
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- is a heterocyclic compound that features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-keto ester with hydroxylamine hydrochloride to form an isoxazole ring. The reaction conditions often include refluxing in methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as Cu(I) or Ru(II) are often employed in industrial settings to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoxazoles depending on the nucleophile used.
Scientific Research Applications
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
- 5-Phenylisoxazole-3-carboxylate
- 5-Phenylisoxazole-3-carbohydrazide
Uniqueness
Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a bioactive compound make it a valuable molecule in research and industry .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3 |
InChI Key |
ILLGYRJAYAAAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


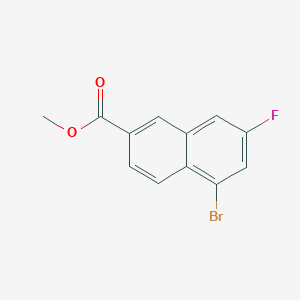
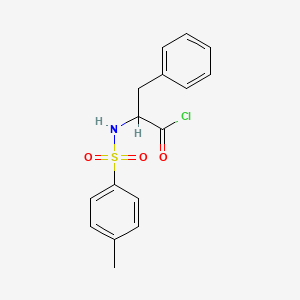
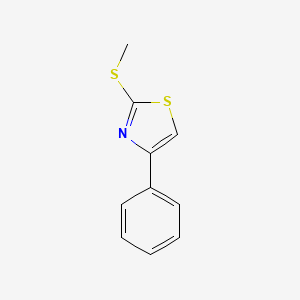
![1-[2-(2-Chlorophenyl)ethyl]piperidin-4-one](/img/structure/B8670628.png)
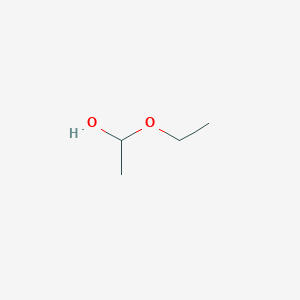
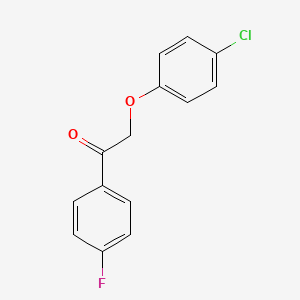
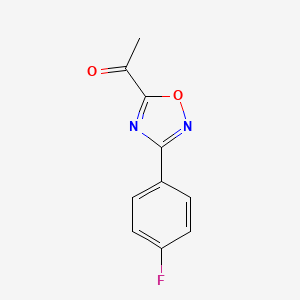
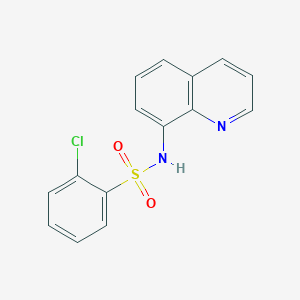
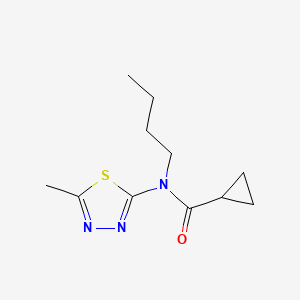

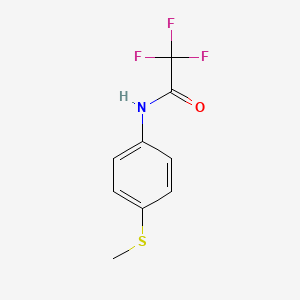
![Acetamide, 2-chloro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B8670708.png)
